molecular formula C18H19BrClNO3 B12718744 L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride CAS No. 85975-16-2

L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride

Cat. No.: B12718744
CAS No.: 85975-16-2
M. Wt: 412.7 g/mol
InChI Key: LLMJZTQGLYXIOY-NTISSMGPSA-N
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Description

L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound derived from L-phenylalanine. This compound is characterized by the presence of a bromophenyl group and an oxopropyl group attached to the amino acid phenylalanine. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the addition of an oxopropyl group through a series of reactions involving various reagents and catalysts. The final step involves the conversion of the compound to its hydrochloride salt form to improve its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving protein synthesis and enzyme activity.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: The parent compound, which lacks the bromophenyl and oxopropyl groups.

    N-(4-Bromophenyl)-L-phenylalanine: A similar compound with only the bromophenyl group attached.

    N-(3-Oxopropyl)-L-phenylalanine: A compound with only the oxopropyl group attached.

Uniqueness

L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to the presence of both the bromophenyl and oxopropyl groups. These groups confer specific chemical and biological properties that are not present in the similar compounds listed above. The combination of these functional groups allows for unique interactions with molecular targets, making this compound valuable in various research applications.

Properties

CAS No.

85975-16-2

Molecular Formula

C18H19BrClNO3

Molecular Weight

412.7 g/mol

IUPAC Name

(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C18H18BrNO3.ClH/c19-15-8-6-14(7-9-15)17(21)10-11-20-16(18(22)23)12-13-4-2-1-3-5-13;/h1-9,16,20H,10-12H2,(H,22,23);1H/t16-;/m0./s1

InChI Key

LLMJZTQGLYXIOY-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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